8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinoline core substituted with chloro, dimethylphenyl, and nitrophenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.
Substitution with Dimethylphenyl Group: The 2-position substitution with the 3,4-dimethylphenyl group can be carried out through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride (AlCl₃).
Amidation: The final step involves the formation of the carboxamide by reacting the quinoline derivative with 4-nitroaniline in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, forming corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using tin(II) chloride (SnCl₂) in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium amide (NaNH₂) or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its quinoline core.
Medicine: Explored for therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or modulation of biological processes. For instance, it might inhibit topoisomerase enzymes, interfering with DNA replication in cancer cells, or bind to microbial enzymes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline-4-carboxamide derivatives: Various derivatives with different substituents at the 2- and 8-positions.
Nitroquinolines: Compounds with nitro groups on the quinoline ring, often studied for their antimicrobial properties.
Uniqueness
8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide is unique due to its specific combination of substituents, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its structural features allow for targeted interactions with specific biological molecules, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C24H18ClN3O3 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
8-chloro-2-(3,4-dimethylphenyl)-N-(4-nitrophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClN3O3/c1-14-6-7-16(12-15(14)2)22-13-20(19-4-3-5-21(25)23(19)27-22)24(29)26-17-8-10-18(11-9-17)28(30)31/h3-13H,1-2H3,(H,26,29) |
InChI Key |
HYLYNCZDIISAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.